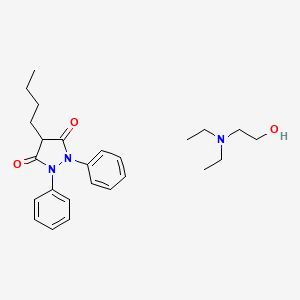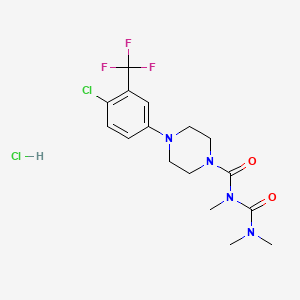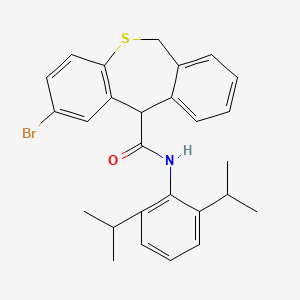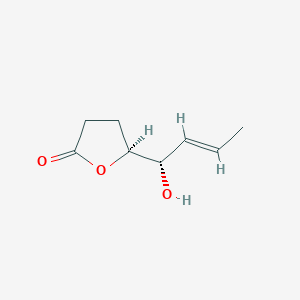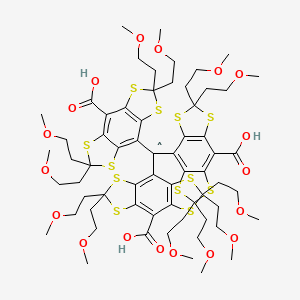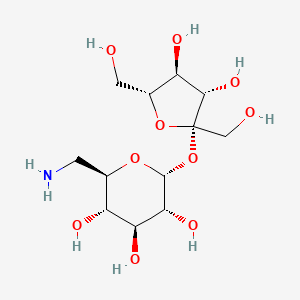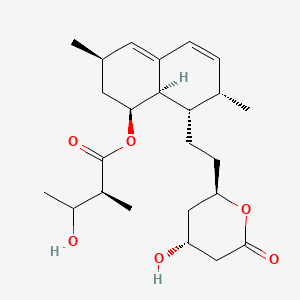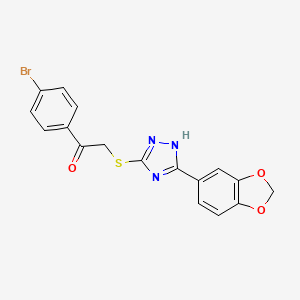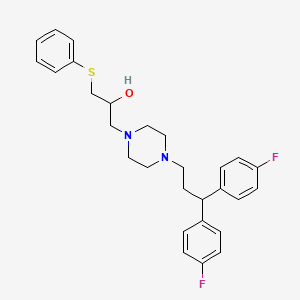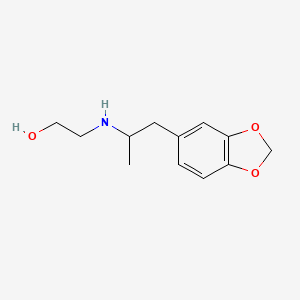
Methylenedioxyhydroxyethylamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenedioxyhydroxyethylamphetamine, also known as 3,4-methylenedioxy-N-hydroxyethylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-hydroxyethyl analogue of methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL). This compound is known for producing few to no effects, and very little data exists about its pharmacology, pharmacokinetics, effects, and toxicity .
準備方法
Methylenedioxyhydroxyethylamphetamine is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroxylamine to form the oxime, which is then reduced to the corresponding amine. The amine is subsequently reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
化学反応の分析
Methylenedioxyhydroxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The oxime intermediate can be reduced to the amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can be introduced through nucleophilic substitution reactions with ethylene oxide. Common reagents used in these reactions include hydroxylamine, ethylene oxide, and lithium aluminum hydride.
科学的研究の応用
Methylenedioxyhydroxyethylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychedelic research as a structural analogue of methylenedioxyamphetamine (MDA). Researchers study such compounds to understand their pharmacological properties, potential therapeutic uses, and effects on the central nervous system. Additionally, it serves as a reference compound in forensic science for the identification and analysis of similar substances .
作用機序
The exact mechanism of action of methylenedioxyhydroxyethylamphetamine is not well-documented due to the lack of extensive research. as a substituted amphetamine, it is likely to interact with monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways. These interactions may involve the release and reuptake inhibition of these neurotransmitters, similar to other amphetamines .
類似化合物との比較
Methylenedioxyhydroxyethylamphetamine is similar to other substituted amphetamines, such as methylenedioxyamphetamine (MDA), methylenedioxymethamphetamine (MDMA), and methylenedioxyethylamphetamine (MDEA). These compounds share a common methylenedioxyphenethylamine structure but differ in their substituents, leading to variations in their pharmacological effects and potency. This compound is unique due to its hydroxyethyl group, which distinguishes it from its analogues .
Similar Compounds
- Methylenedioxyamphetamine (MDA)
- Methylenedioxymethamphetamine (MDMA)
- Methylenedioxyethylamphetamine (MDEA)
- Substituted amphetamines such as methamphetamine and amphetamine .
特性
CAS番号 |
74698-43-4 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]ethanol |
InChI |
InChI=1S/C12H17NO3/c1-9(13-4-5-14)6-10-2-3-11-12(7-10)16-8-15-11/h2-3,7,9,13-14H,4-6,8H2,1H3 |
InChIキー |
SCUUYKMQDUDNBP-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


